molecular formula C20H21NO B1359660 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone CAS No. 898749-04-7

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Cat. No. B1359660
M. Wt: 291.4 g/mol
InChI Key: BNQZNEOLBQJIMS-UHFFFAOYSA-N
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Description

“(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone”, also known as DMPPM, is a synthetic organic compound. It belongs to the class of ketones and has a molecular weight of 341.45 g/mol1.



Synthesis Analysis

The synthesis of DMPPM is carried out through a multistep process involving the reaction of bis(2,4-dimethylphenyl)methanone with 2,5-dihydro-1H-pyrrole-1-carbaldehyde1.



Molecular Structure Analysis

The molecular structure of DMPPM can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH 2), and 1,655 (amide C=O) cm −1. The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule2.



Chemical Reactions Analysis

The chemical reactions involving DMPPM are not explicitly mentioned in the available resources. However, its synthesis involves reactions such as condensation and recrystallization1.



Physical And Chemical Properties Analysis

DMPPM is a crystalline solid with a white to yellowish color. It is insoluble in water but soluble in many organic solvents, such as dichloromethane, chloroform, and ethanol. It has a melting point of 193-198°C and a boiling point of 510.5°C at 760 mmHg1.


Scientific Research Applications

Antimicrobial Activity

A study synthesized novel derivatives related to the specified compound and evaluated their in vitro antimicrobial activities. These compounds showed good antibacterial and antifungal activity, attributed to the presence of a heterocyclic ring. The introduction of a methoxy group further increased this activity, suggesting the potential of these derivatives as new antimicrobial agents (Hublikar et al., 2019).

Synthetic Methodology Development

Research has focused on developing efficient synthetic procedures for related compounds. For example, a one-pot synthesis method was elaborated for pyrrole derivatives using acetophenone, showcasing an economical approach to synthesizing these compounds (Kaur & Kumar, 2018).

Structural Analysis and Crystallography

Studies have also delved into the crystal structure and molecular structure of related compounds. Isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, which obey the chlorine-methyl exchange rule, have been explored. Such research is vital for understanding the molecular and crystallographic properties of these compounds (Swamy et al., 2013).

Antioxidant and Insect Antifeedant Potency

Some derivatives have been synthesized to study their antimicrobial, antioxidant, and insect antifeedant activities. This indicates the broad scope of applications for these compounds in various fields, including agriculture and medicine (Thirunarayanan, 2015).

Potential Inhibitors in Biochemical Processes

Another study screened a broad group of compounds, including pyrazoles and pyrroles, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism. This highlights the potential use of these compounds in developing treatments for metabolic disorders (Rudnitskaya et al., 2009).

Safety And Hazards

The specific safety and hazards information for DMPPM is not available in the retrieved resources. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for the research and application of DMPPM are not explicitly mentioned in the available resources. However, it has shown potential as a lead compound for the development of new drugs and is used in the study of protein-ligand interactions1. Further research could explore these areas in more detail.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original papers and resources.


properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQZNEOLBQJIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643488
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

CAS RN

898749-04-7
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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